molecular formula C20H30O3 B593418 11-Oxo-prosta-5Z,12E,14Z-trien-1-oic acid

11-Oxo-prosta-5Z,12E,14Z-trien-1-oic acid

Cat. No.: B593418
M. Wt: 318.4 g/mol
InChI Key: AFBJLDUEEOOVHL-WKELIDJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

CAY10410 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in studies involving prostaglandins and their analogs.

    Biology: Investigated for its effects on cellular processes, particularly those involving PPARγ activation.

    Medicine: Explored for its potential therapeutic effects in conditions related to PPARγ activity, such as metabolic diseases and inflammation.

    Industry: Utilized in the development of new pharmaceuticals and biochemical research tools

Safety and Hazards

In human neuroblastoma SH-SY5Y cells, CAY10410 was not cytotoxic at up to 25 µM . It also failed to covalently modify thioredoxin or induce oxidative stress at 50 µM .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10410 involves the structural modification of prostaglandin D2 and prostaglandin J2 to enhance its PPARγ ligand activity and metabolic stability . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the modifications aim to prevent the compound from undergoing conjugation reactions that typically occur with cyclopentenone prostaglandins .

Industrial Production Methods

Industrial production methods for CAY10410 are not widely documented.

Chemical Reactions Analysis

Types of Reactions

CAY10410 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.

    Reduction: Reduction reactions can modify the functional groups present in CAY10410.

    Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions

Common reagents and conditions used in reactions involving CAY10410 include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Including dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. Detailed product analysis is typically conducted using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Comparison with Similar Compounds

CAY10410 is unique due to its structural modifications that confer resistance to metabolism and potent PPARγ ligand activity. Similar compounds include:

CAY10410 stands out due to its enhanced stability and targeted activity, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

(Z)-7-[(1R,2E)-2-[(Z)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,17H,2-5,8,11-12,14-16H2,1H3,(H,22,23)/b9-7-,10-6-,18-13+/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBJLDUEEOOVHL-WKELIDJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=C1C(CCC1=O)CC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\1/[C@H](CCC1=O)C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Oxo-prosta-5Z,12E,14Z-trien-1-oic acid
Reactant of Route 2
11-Oxo-prosta-5Z,12E,14Z-trien-1-oic acid
Reactant of Route 3
11-Oxo-prosta-5Z,12E,14Z-trien-1-oic acid
Reactant of Route 4
11-Oxo-prosta-5Z,12E,14Z-trien-1-oic acid
Reactant of Route 5
11-Oxo-prosta-5Z,12E,14Z-trien-1-oic acid
Reactant of Route 6
11-Oxo-prosta-5Z,12E,14Z-trien-1-oic acid

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